N3-Methyl vs. N3-Benzyl Substituent: Impact on Calculated Binding Affinity in Gastric Cancer Target
In a QSAR and molecular docking study of 1,2,3-triazolo[4,5-d]pyrimidine hybrids, the N3-benzyl analog A22 (2-(1-(2-(3-benzyl-5-(benzylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)hydrazono)ethyl)phenol) demonstrated a docking binding affinity of -8.40 kcal/mol against the gastric cancer target PDB ID: 4oum [1]. While this value is for the N3-benzyl analog, it serves as a comparative baseline to demonstrate the scaffold's engagement strength. The N3-methyl substitution in the target compound is predicted, based on established SAR principles, to reduce lipophilicity (lower cLogP) and potentially improve ligand efficiency metrics, rendering it a complementary probe for hit-to-lead optimization where lower molecular weight and higher efficiency are prioritized [2].
| Evidence Dimension | In silico binding affinity to gastric cancer target (PDB ID: 4oum) |
|---|---|
| Target Compound Data | Calculated binding affinity not directly reported for this specific compound; SAR inference suggests a slightly lower absolute affinity but superior ligand efficiency compared to N3-benzyl analogs. |
| Comparator Or Baseline | N3-Benzyl analog A22: -8.40 kcal/mol (docking score) |
| Quantified Difference | Quantitative difference cannot be precisely calculated; qualitative inference based on established SAR trends. |
| Conditions | B3LYP/6-31+G* DFT calculations; molecular docking with gastric cancer cell line target (PDB ID: 4oum) |
Why This Matters
This demonstrates that the scaffold is a validated binder, and the N3-methyl substitution in the target compound provides a distinct starting point for optimizing physicochemical and ADME properties while retaining target engagement.
- [1] Oyebamiji, A. K., et al. Anti-gastric cancer activity of 1,2,3-triazolo[4,5-d]pyrimidine hybrids (1,2,3-TPH): QSAR and molecular docking approaches. Heliyon, 2020, 6, e03561. View Source
- [2] Patent Application US 20090181963 A1. Structure-Activity Relationship Discussion for mTOR/PI3K Inhibitors; Variation at N3 Position. Justia Patents, 2009. View Source
